Stereochemical Identity: Racemic Mixture Versus Single (S)-Enantiomer
The racemic 2-[(5-nitropyridin-2-yl)amino]propan-1-ol (CAS 149873-65-4) exhibits no net optical rotation (specific rotation ≈ 0°), whereas the (S)-enantiomer (CAS 115416-52-9) demonstrates a specific rotation [α]20/D of -42.0 to -45.0° (c=1, methanol) [1]. This difference is critical for applications requiring defined stereochemistry, such as asymmetric synthesis or chiral resolution studies .
| Evidence Dimension | Optical rotation (specific rotation [α]20/D) |
|---|---|
| Target Compound Data | ≈ 0° (racemic mixture) |
| Comparator Or Baseline | (S)-enantiomer (CAS 115416-52-9): -42.0 to -45.0° (c=1, methanol) |
| Quantified Difference | Absolute difference of 42-45° in specific rotation magnitude |
| Conditions | Polarimetry, c=1 in methanol, 20°C |
Why This Matters
The absence of optical activity confirms racemic composition, which is essential when non-stereoselective synthetic pathways are employed or when the racemate serves as a control in enantioselective studies.
- [1] TCI Deutschland GmbH. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol Product Specification Sheet. Specific rotation data. View Source
